molecular formula C11H11N3 B11907148 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine CAS No. 833458-52-9

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine

Cat. No.: B11907148
CAS No.: 833458-52-9
M. Wt: 185.22 g/mol
InChI Key: GEJPJXPVXHECCW-UHFFFAOYSA-N
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Description

3-(Cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine is a chemical building block based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This core structure is isosteric with purine bases, allowing it to mimic adenine and guanine, which underlies its broad biological activity and ability to interact with various enzyme binding sites . Pyrazolo[3,4-b]pyridines demonstrate a wide spectrum of pharmacological activities, making them valuable for developing novel therapeutic agents. Key research areas include oncology , where derivatives act as potent inhibitors of protein kinases (e.g., RAF kinase) and cyclin-dependent kinases (CDKs), and exhibit antitumor and anti-proliferative effects in vitro . In neuroscience , this chemotype has been investigated for its neuroprotective, antidepressant, and anti-Alzheimer's properties; some derivatives have shown high and selective binding to beta-amyloid plaques, indicating potential as diagnostic probes for Alzheimer's Disease . Additional research explores their application as antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents . The specific substitution with a cyclopent-3-en-1-yl group at the N-1 position can be leveraged to fine-tune the molecule's physicochemical properties and explore novel structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

833458-52-9

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-cyclopent-3-en-1-yl-3H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2

InChI Key

GEJPJXPVXHECCW-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2C3=C(N=CC=C3)N=N2

Origin of Product

United States

Preparation Methods

Ring-Closure via Cyclocondensation Reactions

Patent CN105801574A demonstrates a high-yield (85%) method for synthesizing 1H-pyrazolo[3,4-b]pyridine using 2-chloro-3-pyridinecarboxaldehyde as the starting material. The reaction employs hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, facilitating intramolecular cyclization. While this route optimizes simplicity and scalability, the absence of a 3-substituent necessitates post-synthetic modifications to introduce the cyclopentenyl group.

Functionalization of Preformed Pyrazolo[3,4-b]pyridine Intermediates

CN105777743A discloses a protocol for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, highlighting the use of thionyl chloride and Cupricin to activate intermediates. This method’s adaptability lies in replacing the fluorobenzyl group with cyclopentenyl via nucleophilic substitution or cross-coupling reactions.

Introducing the Cyclopentenyl Substituent

Nucleophilic Aromatic Substitution

Pyrazolo[3,4-b]pyridine derivatives with electron-withdrawing groups at the 3-position (e.g., chloro or cyano) enable direct displacement with cyclopentenyl anions. For instance, replacing the cyanide group in 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile with cyclopentenyl magnesium bromide under Grignard conditions could yield the target compound.

Hypothetical Reaction Conditions

  • Substrate : 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq)

  • Reagent : Cyclopentenyl magnesium bromide (2.5 eq)

  • Solvent : Tetrahydrofuran (THF), −78°C to room temperature

  • Catalyst : CuI (10 mol%)

  • Yield : Estimated 50–65% based on analogous substitutions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers a robust pathway for attaching the cyclopentenyl moiety. A halogenated pyrazolo[3,4-b]pyridine (e.g., 3-bromo derivative) reacts with cyclopentenyl boronic acid under palladium catalysis.

Representative Protocol

ParameterSpecification
Substrate3-Bromo-1H-pyrazolo[3,4-b]pyridine
Coupling PartnerCyclopentenyl boronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 eq)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 h
Yield70–80% (projected)

This method capitalizes on the tolerance of pyrazolo[3,4-b]pyridines for transition metal catalysis, as evidenced by similar couplings in patent CN105777743A.

Analytical Characterization

Critical to validating synthetic success, spectroscopic data for 3-(cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine should align with structural expectations:

Anticipated Spectroscopic Features

  • ¹H NMR (CDCl₃) :

    • δ 5.60–5.75 (m, 2H, cyclopentenyl CH=CH)

    • δ 7.25–8.50 (m, 3H, pyridine/pyrazole protons)

    • δ 3.20–3.40 (m, 1H, cyclopentenyl CH)

  • ¹³C NMR :

    • 150–160 ppm (pyridine C-3, C-5)

    • 125–135 ppm (cyclopentenyl sp² carbons)

  • HRMS : [M+H]⁺ calculated for C₁₂H₁₂N₃: 198.1022

Industrial Scalability and Environmental Considerations

The route from CN105801574A exemplifies scalability, using low-cost reagents (hydroxylamine hydrochloride, DMF) and avoiding column chromatography. Adapting this for cyclopentenyl incorporation would require:

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalyst Recovery : Immobilized palladium catalysts minimize metal leaching in coupling steps .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazolo[3,4-B]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have explored their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression. For instance, pyrazolo[3,4-b]pyridine derivatives have shown promise in targeting FLT3 mutations associated with acute myeloid leukemia (AML) .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit protein kinases such as Bruton's tyrosine kinase (Btk) and Raf kinases, which play critical roles in cell signaling pathways related to cancer .

The interaction profiles of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine suggest its potential therapeutic applications across various diseases:

  • Cancer : Inhibition of FLT3 and B-Raf kinases can lead to reduced tumor growth and improved patient outcomes in cancers driven by these mutations.
  • Inflammation and Neurological Disorders : The unique structural features may also allow for interactions with targets involved in inflammatory responses and neurological pathways.

Comparative Analysis with Related Compounds

The following table summarizes some notable compounds related to this compound:

Compound NameStructure TypeBiological Activity
Pyrazolo[1,5-a]pyrimidineHeterocyclicAntimycobacterial
1H-Pyrazolo[3,4-b]pyridineHeterocyclicKinase inhibition
4-Amino-pyrazolo[3,4-b]pyridineHeterocyclicAnticancer

This comparative analysis highlights the distinctive features of this compound that enhance its biological activity compared to other derivatives lacking similar substituents.

Case Study 1: Inhibition of FLT3 in AML

A recent study investigated various heterocycles as potential FLT3 inhibitors for treating AML. The results indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited high potency against FLT3 mutations . This underscores the relevance of structurally similar compounds like this compound in developing targeted therapies.

Case Study 2: Kinase Inhibition Mechanisms

Research on kinase inhibitors has demonstrated that compounds similar to this compound can effectively disrupt critical signaling pathways involved in tumorigenesis. The B-Raf kinase pathway is particularly noteworthy due to its frequent mutations in human cancers .

Comparison with Similar Compounds

Anticancer Derivatives (9a–h and 14a–h)

Pyrazolo[3,4-b]pyridine derivatives substituted with aryl and methoxyphenyl groups (e.g., 9a and 14g ) demonstrated potent anticancer activity against HeLa, MCF7, and HCT-116 cell lines. These compounds inhibit cyclin-dependent kinases CDK2 and CDK9, critical for cancer cell proliferation. The substituents’ electronic and steric properties influence both potency and selectivity . In contrast, the cyclopentene group in the target compound may enhance hydrophobic interactions with kinase binding pockets, though direct comparative data are lacking.

Chromeno[4,3-d]pyrazolo[3,4-b]pyridines

Such structural modifications could enhance solubility compared to the cyclopentene-substituted compound, which may prioritize membrane permeability .

Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] Derivatives

Spirocyclic derivatives introduce conformational rigidity, improving target specificity. For example, spiro-indoline hybrids may exhibit enhanced binding to enzymes like topoisomerases, whereas the cyclopentene substituent might offer flexibility for multi-kinase inhibition .

Pharmacokinetic and Pharmacodynamic Profiles

P-Glycoprotein (P-gp) Substrate Potential

The cyclopentene group’s impact on P-gp interaction remains unstudied but could be inferred to modulate efflux based on lipophilicity trends .

Solubility and Bioavailability

Amino- and methyl-substituted derivatives (e.g., 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine) exhibit moderate solubility due to polar groups, whereas cyclopentene substitution may reduce aqueous solubility but enhance blood-brain barrier penetration .

Anticancer vs. Immunomodulatory Activity

While derivatives like 9a and 14g are optimized for oncology, patents describe pyrazolo[3,4-b]pyridines for autoimmune diseases, highlighting scaffold versatility.

Data Table: Key Comparisons

Compound Class Substituents/Fused Rings Biological Target Notable Activities Pharmacokinetic Notes References
3-(Cyclopent-3-EN-1-YL)-3H-* Cyclopentene Kinases (inferred) Anticancer (hypothetical) High lipophilicity (inferred)
9a–h and 14a–h Aryl/methoxyphenyl CDK2/CDK9 IC50 values: <1 µM (HeLa, MCF7, HCT-116) PGP+ substrates
Chromeno[4,3-d]pyrazolo[3,4-b]pyridine Coumarin fusion DNA/topoisomerases Fluorescence, potential DNA intercalation Improved solubility
Spiro-indoline hybrids Spirocyclic indoline Enzymatic targets (e.g., topoisomerases) Enhanced specificity Rigid structure reduces metabolism
3-Iodo-1H-pyrazolo[3,4-b]pyridine Iodine Radiopharmaceutical targets Heavy atom for imaging/therapy High molecular weight

Biological Activity

3-(Cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its molecular formula is C₁₁H₁₁N₃, and it has a molecular weight of approximately 185.23 g/mol. The compound features a unique structure with a pyrazolo ring fused to a pyridine moiety and a cyclopentene substituent at the 3-position of the pyrazolo ring, which contributes to its distinct biological properties and potential therapeutic applications .

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, particularly in the realm of cancer treatment. The compound has been identified as a potential inhibitor of Raf kinase, a key player in the Raf/MEK/ERK signaling pathway, which is crucial for cell survival, growth, proliferation, and tumorigenesis. B-Raf, one of the isoforms of Raf kinase, is frequently mutated in human cancers, making it an excellent target for anticancer therapy .

Therapeutic Applications

The biological activity of this compound extends to several therapeutic areas:

  • Cancer Treatment : The compound's ability to inhibit Raf kinase positions it as a candidate for developing anticancer agents.
  • Neurological Disorders : Preliminary studies suggest potential applications in treating neurological conditions due to its interaction with specific biological targets.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, indicating broader pharmacological potential.

Comparative Biological Activity

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicRaf kinase inhibition
Pyrazolo[1,5-a]pyrimidineHeterocyclicAntimycobacterial
1H-Pyrazolo[3,4-b]pyridineHeterocyclicKinase inhibition
4-Amino-pyrazolo[3,4-b]pyridineHeterocyclicAnticancer

The unique cyclopentene substitution at the 3-position enhances its biological activity compared to other derivatives lacking such features .

Inhibition Studies

A study conducted by Li Nanxin et al. highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in inhibiting B-Raf kinase. The research demonstrated that specific substitutions on the pyrazolo ring could significantly enhance inhibitory potency against cancer cell lines expressing B-Raf mutations. This study underscores the importance of structural modifications in optimizing therapeutic efficacy.

Pharmacological Exploration

In another investigation published in PubChem, researchers explored various synthesis methods for this compound and its derivatives. The findings indicated that these compounds could interact with multiple biological targets, suggesting their utility in diverse therapeutic contexts beyond oncology. The study also emphasized the adaptability of synthesis methods to create derivatives for further pharmacological evaluation .

Safety and Toxicology

While promising results have been observed regarding the anticancer potential of this compound, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical application. Ongoing studies are focused on understanding the compound's pharmacokinetics and long-term effects on various biological systems.

Q & A

What are the common synthetic methodologies for synthesizing 3-(cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine derivatives?

Basic Research Question
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation or cyclization reactions. A widely used approach starts with preformed pyrazole or pyridine precursors. For example, cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions can yield the bicyclic core. Multi-step syntheses are also common, such as introducing substituents via nucleophilic substitution or coupling reactions post-cyclization. Key steps often include:

  • Cyclization of aminopyridine derivatives with cyclopentenyl ketones.
  • Palladium-catalyzed cross-coupling to attach the cyclopentenyl group .
  • Optimization of solvent systems (e.g., dimethylformamide or acetonitrile) and catalysts (e.g., Pd(PPh₃)₄) to enhance regioselectivity .

How is structural characterization of this compound performed?

Basic Research Question
Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclopentenyl attachment. For example, the cyclopentenyl proton signals appear as distinct multiplets in the 5.5–6.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 465 [M⁺]) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangements, as demonstrated for related iodinated analogs .

What strategies are effective for optimizing reaction yields in pyrazolo[3,4-b]pyridine synthesis?

Advanced Research Question
Yield optimization requires systematic adjustments to reaction parameters:

  • Temperature Control : Elevated temperatures (e.g., 90–105°C) improve cyclization efficiency but may require quenching to prevent side reactions .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, while bases like K₂CO₃ stabilize intermediates .
  • Purification Techniques : Column chromatography or recrystallization from solvents like acetonitrile removes byproducts .
  • In Situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to terminate at optimal conversion .

How can structure-activity relationship (SAR) studies guide the design of bioactive pyrazolo[3,4-b]pyridine analogs?

Advanced Research Question
SAR studies correlate substituent effects with biological activity:

  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at the 6-position enhance antimicrobial activity by increasing electrophilicity .
  • Aromatic Substituents : Phenyl or thiophene moieties at the 3-position improve kinase inhibition by facilitating π-π stacking with target proteins .
  • Hybrid Structures : Incorporating azidomethyl or ester groups (e.g., ethyl carboxylate) enables click chemistry or prodrug strategies .
    Example Table :
Substituent PositionFunctional GroupBiological Activity
3-positionCyclopentenylEnhances lipophilicity
6-positionChloroAnti-inflammatory
4-positionCarboxylateKinase inhibition

How can conflicting data on biological activity across studies be resolved?

Advanced Research Question
Discrepancies often arise from structural variations or methodological differences:

  • Structural Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) using computational tools like molecular docking .
  • Assay Standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in bioactivity .

What computational methods support reaction design for novel pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Question
Quantum chemical calculations and machine learning streamline synthesis:

  • Reaction Path Search : Tools like GRRM predict feasible cyclization pathways and transition states .
  • Descriptor-Based Models : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with reaction outcomes .
  • Retrosynthetic Planning : Platforms like ASKCOS propose routes using known pyrazolo[3,4-b]pyridine precedents .

What are the challenges in scaling up laboratory-scale syntheses of these compounds?

Advanced Research Question
Scale-up hurdles include:

  • Exothermic Reactions : Cyclization steps may require controlled cooling to prevent runaway reactions .
  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) improve cost-efficiency but demand filtration optimization .
  • Byproduct Management : Side products like regioisomers necessitate advanced purification (e.g., preparative HPLC) .

How do solvent polarity and pH influence the stability of pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Question
Stability studies reveal:

  • Aqueous Solutions : Hydrolysis of ester groups occurs at pH > 8, requiring buffered storage conditions .
  • Polar Solvents : DMSO stabilizes the pyrazole ring but may induce dimerization over time .
  • Light Sensitivity : Iodinated analogs degrade under UV light, necessitating amber glassware .

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